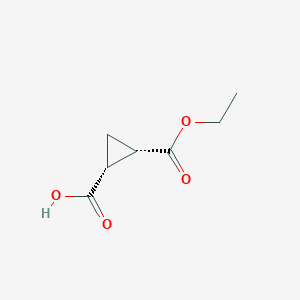
CIS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CIS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER is a chiral cyclopropane derivative
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of CIS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often include:
- Temperature: 0°C to room temperature
- Solvent: Dichloromethane or toluene
- Catalyst: Rhodium acetate or copper(I) chloride
Industrial Production Methods: Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomeric purity.
化学反应分析
Types of Reactions: CIS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogenation over palladium catalysts.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in ether, room temperature.
Substitution: Sodium iodide in acetone, reflux conditions.
Major Products:
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropanol or cyclopropane derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
科学研究应用
Chemistry: CIS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER is used as a building block in organic synthesis. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials with unique properties.
作用机制
The mechanism of action of CIS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER depends on its specific application. In organic synthesis, it acts as a chiral building block, participating in various reactions to form complex molecules. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
- (1R,2S)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
- (1R,2S)-2-(Acetoxycarbonyl)cyclopropane-1-carboxylic acid
- (1R,2S)-2-(Propoxycarbonyl)cyclopropane-1-carboxylic acid
Comparison: Compared to its analogs, CIS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER offers unique reactivity due to the ethoxycarbonyl group. This group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it distinct in various synthetic and biological applications.
属性
IUPAC Name |
(1R,2S)-2-ethoxycarbonylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVQFDJETHFEQY-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














